molecular formula C14H18ClNO4 B112668 Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid CAS No. 479064-90-9

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

Cat. No.: B112668
CAS No.: 479064-90-9
M. Wt: 299.75 g/mol
InChI Key: ZPXVKCUGZBGIBW-NSHDSACASA-N
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Description

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is a chemical compound with the molecular formula C14H18ClNO4. It is a derivative of phenylalanine, an amino acid, and is often used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical reactions.

Scientific Research Applications

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and as a building block in organic synthesis.

    Biology: Studied for its role in protein engineering and enzyme-substrate interactions.

    Medicine: Investigated for potential therapeutic applications, including drug design and development.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Safety and Hazards

“Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid typically involves the protection of the amino group of (S)-3-Amino-3-(4-chlorophenyl)propionic acid with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Deprotection: (S)-3-Amino-3-(4-chlorophenyl)propionic acid.

    Coupling: Peptides containing this compound as a residue.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Boc-(S)-3-Amino-3-(4-bromophenyl)propionic acid: Similar structure with a bromine atom instead of chlorine.

    Boc-(S)-3-Amino-3-(4-fluorophenyl)propionic acid: Similar structure with a fluorine atom instead of chlorine.

    Boc-(S)-3-Amino-3-(4-methylphenyl)propionic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is unique due to the presence of the chlorine atom, which can participate in specific substitution reactions. This makes it a valuable intermediate in the synthesis of various compounds with potential biological and pharmaceutical applications.

Properties

IUPAC Name

(3S)-3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXVKCUGZBGIBW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426613
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479064-90-9
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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